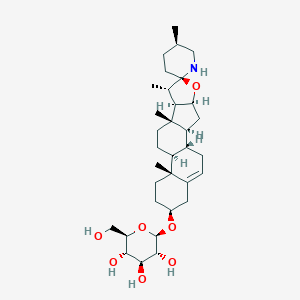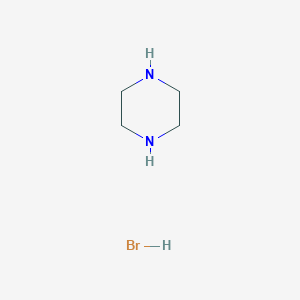
Piperazine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine hydrobromide is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 229.17 g/mol. Piperazine hydrobromide is used in various fields of research, including pharmacology, biochemistry, and neuroscience.
Wissenschaftliche Forschungsanwendungen
1. Piperazine Derivatives in Therapeutics
Piperazine, including its hydrobromide salt, is significant in the rational design of drugs. It is found in a range of drugs with varied therapeutic uses such as antipsychotics, antidepressants, anticancer, antiviral, and anti-inflammatory agents. Modifications to the piperazine structure can significantly alter its medicinal potential, making it a flexible building block for drug discovery in various diseases (Rathi, Syed, Shin, & Patel, 2016).
2. Biosynthesis and Metabolites
Piperazine hydrobromide has been studied in the context of biosynthesis and identification of metabolites. For example, the piperazine N-oxide/N-glucuronide metabolite of Lu AA21004, a novel antidepressant, was identified in human and animal urine and plasma (Uldam, Juhl, Pedersen, & Dalgaard, 2011).
3. Central Pharmacological Activity
Piperazine derivatives are researched for central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic uses. Benzylpiperazine, a prototype, has stimulant and euphoric effects, which partly explains its use in recreational drugs (Brito, Moreira, Menegatti, & Costa, 2018).
4. Application in Radioprotection
Novel 1-(2-hydroxyethyl)piperazine derivatives have been synthesized and evaluated for their potential as radioprotective agents. Some compounds showed promise in protecting human cells against radiation-induced apoptosis, with low toxicity (Filipová et al., 2020).
5. Synthesis and Application in Flame Retardancy
Piperazine-phosphonates derivatives have been explored for flame retardant applications on cotton fabric. The thermal decomposition reactions of treated cotton fabric with these derivatives have been investigated, showing potential in this field (Nguyen et al., 2014).
Eigenschaften
CAS-Nummer |
14007-05-7 |
|---|---|
Produktname |
Piperazine hydrobromide |
Molekularformel |
C4H11BrN2 |
Molekulargewicht |
167.05 g/mol |
IUPAC-Name |
piperazine;hydrobromide |
InChI |
InChI=1S/C4H10N2.BrH/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H |
InChI-Schlüssel |
RYHBGVSBFUOHAE-UHFFFAOYSA-N |
SMILES |
C1CNCCN1.Br |
Kanonische SMILES |
C1CNCCN1.Br |
Andere CAS-Nummern |
59813-07-9 14007-05-7 |
Verwandte CAS-Nummern |
110-85-0 (Parent) |
Synonyme |
1,4 Diazacyclohexane 1,4 Piperazine 1,4-Diazacyclohexane 1,4-piperazine piperazine piperazine diacetate piperazine dihydrochloride piperazine hexahydrate piperazine hydrate piperazine hydrobromide piperazine hydrochloride piperazine monohydrochloride piperazine phosphate piperazine phosphate (1:1) Piperazine Phosphate Anhydrous piperazine salt piperazine sulfate Piperazine Tartrate piperazine tartrate (1:1), (R-(R*,R*))-isomer piperazine tartrate, (R-(R*,R*))-isomer piperazinium oleate Pripsen |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



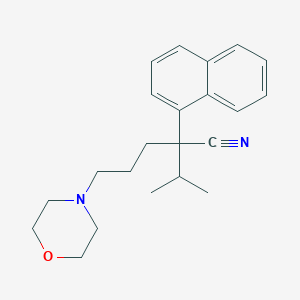


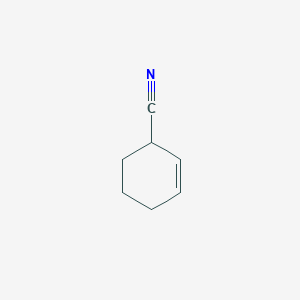



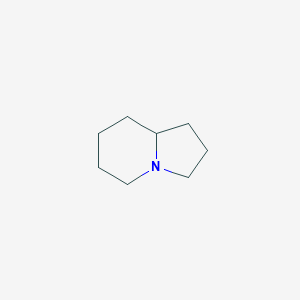
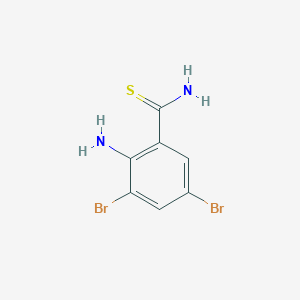
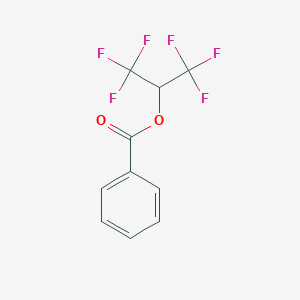

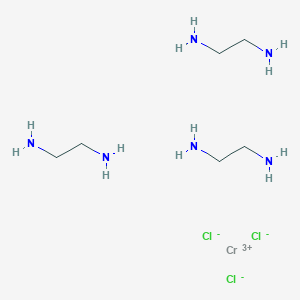
![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)
